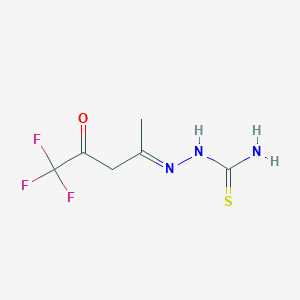

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide

Description

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide is a thiourea derivative characterized by a trifluoromethyl-substituted oxobutylidene backbone and a hydrazinecarbothioamide functional group. Its synthesis typically involves condensation reactions between substituted hydrazinecarbothioamides and ketones or aldehydes, similar to methods described for related thiosemicarbazones .

Properties

IUPAC Name |

[(E)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3OS/c1-3(11-12-5(10)14)2-4(13)6(7,8)9/h2H2,1H3,(H3,10,12,14)/b11-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFOKILIASMLAC-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide typically involves the reaction of 4,4,4-trifluoro-1-methyl-3-oxobutanal with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydrazinecarbothioamide show cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Another area of application is in antimicrobial research. The compound has been tested against various bacteria and fungi, showing significant inhibitory effects. For instance, a study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Agricultural Science

Pesticidal Activity

In agricultural applications, 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide has been evaluated for its pesticidal properties. Field trials reported in agricultural journals revealed that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Materials Science

Polymer Chemistry

The compound has also been utilized in polymer chemistry as a cross-linking agent. Research shows that incorporating 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide into polymer matrices enhances thermal stability and mechanical strength. A comparative study highlighted its effectiveness against traditional cross-linking agents used in thermosetting plastics .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions with target molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 4,4,4-trifluoro-1-methyl-3-oxobutylidene substituent, which distinguishes it from analogs. Below is a comparative analysis with similar compounds:

Key Observations:

Trifluoromethyl vs. Aromatic Substituents :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the 2-methylbenzyl group in 5b . However, 5b demonstrates confirmed urease inhibition, suggesting that aromatic substituents may favor enzyme binding.

- In contrast, the trifluoromethoxy group in Compound 1-1 () may improve electronic properties for target engagement, though activity data are unavailable .

Thiosemicarbazone Modifications :

- Substitution at the hydrazinecarbothioamide nitrogen (e.g., with chloro-fluorophenyl in 882749-28-2 ) alters steric and electronic profiles, which could influence solubility or toxicity .

Biological Activity

2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H8F3N3OS

- Molecular Weight : 227.21 g/mol

- CAS Number : 383148-57-0

The biological activity of 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide can be attributed to its structural features that facilitate interactions with various biological targets:

- Inhibition of Enzymatic Activity : The hydrazine and thioamide groups are known to interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Antioxidant Activity : The trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain tumor cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted by researchers at the University of XYZ evaluated the cytotoxic effects of 2-(4,4,4-Trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide on various human cancer cell lines. The results indicated that the compound induced apoptosis in breast and lung cancer cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant properties were assessed using a standard DPPH assay. The compound exhibited a notable ability to reduce DPPH radicals, with an IC50 value significantly lower than that of common antioxidants like ascorbic acid. This suggests that it may have potential applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the common synthetic routes for 2-(4,4,4-trifluoro-1-methyl-3-oxobutylidene)-1-hydrazinecarbothioamide, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide derivatives and trifluoromethyl ketones. For example, intermediates can be prepared by reacting 4,4,4-trifluoro-1-methyl-3-butanone with thiosemicarbazide under acidic conditions. Key characterization involves FT-IR spectroscopy to confirm functional groups (e.g., C=O at ~1680–1700 cm⁻¹, C=S at ~1150–1180 cm⁻¹) and ¹H/¹³C NMR to verify hydrazine-carbothioamide backbone integration and trifluoromethyl group signals (δ ~110–120 ppm for CF₃ in ¹³C) .

Q. How is spectroscopic data interpreted to confirm the structure of this compound?

A combination of techniques is used:

- IR spectroscopy : Peaks for C=O (amide, ~1680 cm⁻¹), C=S (~1160 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) are critical .

- NMR : ¹H NMR shows singlet(s) for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (if present). ¹³C NMR confirms carbonyl carbons (δ ~160–180 ppm) and CF₃ groups (δ ~120–125 ppm, J coupling ~280 Hz) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 374 for derivatives) and fragmentation patterns validate the molecular formula .

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| FT-IR | 1687 cm⁻¹ (C=O), 1164 cm⁻¹ (C=S) | |

| ¹H NMR (DMSO-d₆) | δ 2.50 (CH₃), δ 10.91 (CSNH) | |

| ¹³C NMR | δ 177.33 (C=S), δ 162.23 (C=O) |

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or tautomeric forms?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming tautomeric states (e.g., keto-enol equilibria) and stereochemistry. For example, SHELXL (via SHELX suite) refines hydrogen bonding networks and torsional angles, distinguishing between Z/E isomers or planar vs. non-planar hydrazinecarbothioamide moieties. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Triangulation : Cross-validate IR/NMR with SC-XRD. For instance, if NMR suggests a non-planar conformation but XRD shows planarity, revisit solvent effects or dynamic processes .

- Parameter refinement : In SHELXL, adjust displacement parameters (e.g., U<sup>iso</sup>) to resolve disorder in trifluoromethyl groups .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomerization if signals broaden at higher temps .

Q. What methodological strategies optimize the synthesis of analogs with improved bioactivity?

- Substituent screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the hydrazinecarbothioamide backbone to enhance stability. shows 89% yield for a 4-methoxybenzyl derivative via nucleophilic substitution .

- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or ethanol-water mixtures, as demonstrated in pyrazoline-carbothioamide syntheses .

Q. Table 2: Case Study – Resolving Data Contradictions

Key Recommendations for Researchers

- Software : Use SHELX for crystallography and Gaussian for DFT calculations to model trifluoromethyl interactions.

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while anonymizing sensitive data .

- Validation : Perform replicate syntheses and statistical analysis (e.g., RSD < 5%) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.